![molecular formula C28H25N3O6S B2992237 Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 443351-00-6](/img/structure/B2992237.png)
Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C28H25N3O6S and its molecular weight is 531.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzo[d]dioxin and quinazoline derivatives. Its molecular formula is C18H18N4O3S, with a molecular weight of approximately 402.49 g/mol. The presence of various functional groups contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]dioxin core followed by the introduction of the quinazoline moiety.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH assay has been used to evaluate these activities, with IC50 values indicating the concentration required to inhibit 50% of the DPPH radical. For example, related flavonoid acetamides have shown IC50 values ranging from 31.52 to 198.41 µM . The antioxidant capacity is crucial as it contributes to the overall therapeutic potential of such compounds.
Anticancer Activity
A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress induction and modulation of cell signaling pathways .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, derivatives based on quinazoline structures have been reported to inhibit certain kinases and receptors that are pivotal in cancer progression and other diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the functional groups can significantly affect its potency and selectivity against target enzymes or receptors. For example:
Functional Group | Effect on Activity |
---|---|
Hydroxyl Groups | Enhance antioxidant properties |
Methylene Groups | Improve bioavailability |
Thioether Linkages | Potentially increase enzyme inhibition |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : A study reported that derivatives with similar structures showed significant cytotoxicity against HepG2 liver cancer cells using the MTT assay .
- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals, demonstrating strong antioxidant capabilities which are critical for their therapeutic efficacy in oxidative stress-related diseases .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-2-35-27(34)18-11-13-19(14-12-18)29-25(32)17-38-28-30-22-8-4-3-7-21(22)26(33)31(28)15-20-16-36-23-9-5-6-10-24(23)37-20/h3-14,20H,2,15-17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJCTOATDUFFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.